molecular formula C24H30N2OS2 B430768 7-tert-butyl-3-(4-methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one CAS No. 351159-69-8

7-tert-butyl-3-(4-methylphenyl)-2-(propylsulfanyl)-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one

Cat. No.: B430768
CAS No.: 351159-69-8
M. Wt: 426.6g/mol
InChI Key: ZJUYYCNUDDVVTD-UHFFFAOYSA-N
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Description

7-Tert-butyl-3-(4-methylphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is a complex organic compound with a unique structure that includes a benzothiolo[2,3-d]pyrimidin core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Tert-butyl-3-(4-methylphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one typically involves multiple steps. One common method includes the condensation of appropriate starting materials, followed by cyclization and functional group modifications. Specific reaction conditions, such as temperature, solvents, and catalysts, are crucial for achieving high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that ensure scalability and cost-effectiveness. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

7-Tert-butyl-3-(4-methylphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., halides). Reaction conditions such as temperature, pressure, and solvent choice are tailored to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield alcohols or amines.

Scientific Research Applications

7-Tert-butyl-3-(4-methylphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one has several scientific research applications:

    Chemistry: It can be used as a building block for synthesizing more complex molecules.

    Biology: It may serve as a probe for studying biological pathways and interactions.

    Medicine: It has potential therapeutic applications, such as acting as an inhibitor for specific enzymes or receptors.

    Industry: It can be used in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 7-Tert-butyl-3-(4-methylphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved in its mechanism of action are complex and may include signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

  • 7-tert-Butyl-3-phenyl-2-sulfanyl1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 7-tert-Butyl-5,6,7,8-tetrahydro1benzothieno[2,3-d]pyrimidin-4(3H)-one
  • 3-Benzyl-7-tert-butyl-2-sulfanyl-5H,6H,7H,8H-pyrimido[4,5-b]benzothiophen-4-one

Uniqueness

7-Tert-butyl-3-(4-methylphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydro-1benzothiolo[2,3-d]pyrimidin-4-one is unique due to its specific substituents and structural configuration. These features contribute to its distinct chemical and biological properties, making it a valuable compound for research and development.

Properties

CAS No.

351159-69-8

Molecular Formula

C24H30N2OS2

Molecular Weight

426.6g/mol

IUPAC Name

7-tert-butyl-3-(4-methylphenyl)-2-propylsulfanyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-one

InChI

InChI=1S/C24H30N2OS2/c1-6-13-28-23-25-21-20(22(27)26(23)17-10-7-15(2)8-11-17)18-12-9-16(24(3,4)5)14-19(18)29-21/h7-8,10-11,16H,6,9,12-14H2,1-5H3

InChI Key

ZJUYYCNUDDVVTD-UHFFFAOYSA-N

SMILES

CCCSC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1C4=CC=C(C=C4)C

Canonical SMILES

CCCSC1=NC2=C(C3=C(S2)CC(CC3)C(C)(C)C)C(=O)N1C4=CC=C(C=C4)C

Origin of Product

United States

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